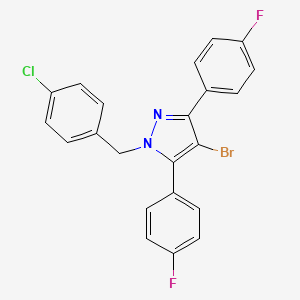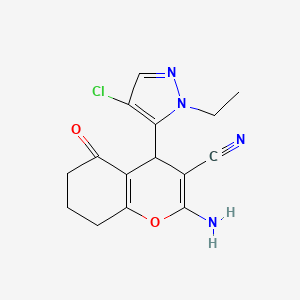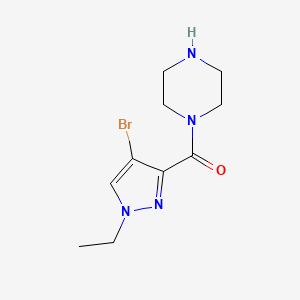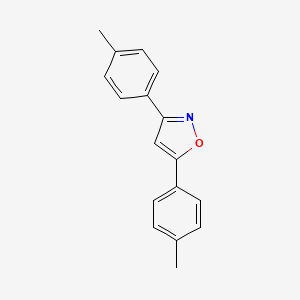![molecular formula C19H17FN2O2 B10913437 3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone](/img/structure/B10913437.png)
3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone: , also known by its chemical structure, is an intriguing compound with a complex name. Let’s break it down:
Quinoline: The quinoline scaffold provides the core structure, which is a bicyclic aromatic system containing a nitrogen atom.
Isoxazole: The isoxazole moiety is a five-membered heterocycle with three carbon atoms and two nitrogen atoms.
Fluorophenyl: The fluorophenyl group contributes to the compound’s aromatic character.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the quinoline or isoxazole rings.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the phenyl ring could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction type. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer effects.
Chemistry: Study its reactivity and use it as a building block for more complex molecules.
Industry: Assess its potential in materials science or catalysis.
Mechanism of Action
Understanding the compound’s mechanism of action involves identifying its molecular targets and pathways. Unfortunately, specific information about this aspect remains elusive.
Comparison with Similar Compounds
To highlight its uniqueness, we need to compare it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C19H17FN2O2 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-15-9-7-13(8-10-15)16-12-18(24-21-16)19(23)22-11-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-10,18H,3,5,11-12H2 |
InChI Key |
CJDKMXZXFFBQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10913357.png)


![4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913361.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913363.png)
![2-({(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10913371.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913372.png)


![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10913391.png)
![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10913400.png)
![methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10913404.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913411.png)

